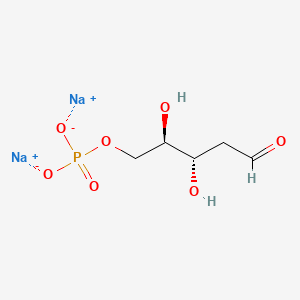

2-Deoxyribose 5-phosphate (disodium)

説明

Significance in Cellular Metabolism

2-Deoxyribose 5-phosphate is a key metabolite that links the catabolism of deoxynucleosides with central carbon metabolism. asm.org It is primarily generated through the action of the enzyme deoxyriboaldolase (DERA), which catalyzes the reversible aldol (B89426) condensation of glyceraldehyde 3-phosphate and acetaldehyde (B116499). nih.govwikipedia.org This reaction provides a direct route for the carbon skeletons of deoxyribose sugars to enter glycolysis, a central pathway for energy production. youtube.com

Furthermore, 2-deoxyribose 5-phosphate is an integral component of the pentose (B10789219) phosphate (B84403) pathway (PPP). hmdb.cawikipedia.org The PPP runs parallel to glycolysis and is a major source of NADPH, which is essential for reductive biosynthesis and antioxidant defense. wikipedia.orgnih.gov The pathway also produces ribose 5-phosphate, a precursor for the synthesis of nucleotides and nucleic acids. memcode.comwikipedia.org The interconversion between 2-deoxyribose 5-phosphate and other sugar phosphates within the non-oxidative phase of the PPP highlights its metabolic flexibility and importance in maintaining cellular homeostasis. khanacademy.orgdroracle.ai In some organisms, alternative oxidative pathways for deoxyribose catabolism exist, further underscoring the diverse metabolic fates of this important sugar phosphate. nih.gov

Interactive Data Table: Key Enzymes and Pathways Involving 2-Deoxyribose 5-phosphate

| Enzyme | Pathway | Function |

| Deoxyriboaldolase (DERA) | Pentose Phosphate Pathway / Deoxynucleoside Catabolism | Catalyzes the reversible reaction of D-glyceraldehyde 3-phosphate and acetaldehyde to form 2-deoxy-D-ribose 5-phosphate. wikipedia.org |

| Phosphopentomutase | Nucleotide Biosynthesis | Isomerizes (deoxy)ribose 1-phosphate to (deoxy)ribose 5-phosphate. asm.org |

| Deoxyribose Kinase | Deoxynucleoside Catabolism | Phosphorylates deoxyribose to deoxyribose 5-phosphate. nih.gov |

| DNA Polymerase γ | Mitochondrial Base Excision Repair | Possesses 5'-deoxyribose phosphate lyase activity, removing the dRP moiety during DNA repair. nih.gov |

Role in Deoxyribonucleotide Biosynthesis and DNA Integrity

The integrity of genetic material is paramount for cellular function and survival. 2-Deoxyribose 5-phosphate plays a critical, albeit indirect, role in ensuring this integrity through its involvement in the synthesis of deoxyribonucleotides, the fundamental building blocks of DNA. wikipedia.orgncert.nic.in

Deoxyribonucleotides can be synthesized through two major routes: the de novo pathway and the salvage pathway. The de novo pathway synthesizes deoxyribonucleotides from simpler precursor molecules, with the enzyme ribonucleotide reductase playing a key role in converting ribonucleotides to deoxyribonucleotides. nih.govyoutube.com The salvage pathway, on the other hand, recycles pre-existing nucleosides and nucleobases that result from DNA breakdown. mdpi.comfiveable.mefiveable.me

2-Deoxyribose 5-phosphate is a key intermediate in the salvage pathway. nih.gov Following the breakdown of DNA, deoxynucleosides are salvaged and can be converted to deoxyribonucleoside monophosphates through the action of specific kinases. mdpi.com Alternatively, deoxyribose 1-phosphate, generated from deoxynucleosides, can be isomerized to 2-deoxyribose 5-phosphate by phosphopentomutase. asm.org This 2-deoxyribose 5-phosphate can then be utilized for the synthesis of new deoxyribonucleotides. nih.govtandfonline.comsigmaaldrich.com

The proper functioning of these pathways is crucial for maintaining a balanced pool of deoxyribonucleotides, which is essential for accurate DNA replication and repair. nih.gov For instance, in the base excision repair (BER) pathway, which corrects damaged DNA bases, the removal of the damaged base leaves an apurinic/apyrimidinic (AP) site. An AP endonuclease then incises the DNA backbone, and a lyase activity, such as that found in DNA polymerase γ in mitochondria, removes the resulting 5'-deoxyribose-5-phosphate (dRP) moiety, a critical step for the completion of the repair process. nih.gov The availability of 2-deoxyribose 5-phosphate and its precursors from salvage pathways can be vital for the efficient repair of such DNA lesions, thereby safeguarding the integrity of the genome.

Interactive Data Table: Research Findings on 2-Deoxyribose 5-phosphate and DNA Integrity

| Research Focus | Key Finding | Implication | Reference |

| Mitochondrial DNA Maintenance | Enhancement of the deoxyribonucleoside salvage pathway can rescue mitochondrial DNA depletion. | Administration of selected deoxyribonucleosides could be a therapeutic strategy for certain mitochondrial diseases. | nih.gov |

| Deoxyribonucleotide Synthesis in Mammalian Cells | Deoxyribose 5-phosphate aldolase (B8822740) plays a role in the synthesis of deoxyribonucleotides. | This enzyme provides a link between carbohydrate metabolism and DNA precursor synthesis. | nih.gov |

| Mitochondrial Base Excision Repair | DNA polymerase γ possesses an intrinsic 5'-deoxyribose phosphate lyase activity. | This dual function of DNA polymerase γ is vital for both replication and repair of the mitochondrial genome. | nih.gov |

| Microbial Deoxyribonucleoside Synthesis | Klebsiella pneumoniae can produce 2-deoxyribose 5-phosphate from acetaldehyde and dihydroxyacetone phosphate. | This finding opens up potential biotechnological routes for the production of 2'-deoxyribonucleosides. | tandfonline.comsigmaaldrich.com |

Structure

3D Structure of Parent

特性

分子式 |

C5H9Na2O7P |

|---|---|

分子量 |

258.07 g/mol |

IUPAC名 |

disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1 |

InChIキー |

WPSOLRSSLYZUOR-YAQRUTEZSA-L |

異性体SMILES |

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

正規SMILES |

C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

製品の起源 |

United States |

Enzymology of 2 Deoxyribose 5 Phosphate Interconversions

2-Deoxyribose 5-phosphate Aldolase (B8822740) (DERA)

2-Deoxy-D-ribose 5-phosphate aldolase (EC 4.1.2.4), commonly known as DERA, is a Class I aldolase. nih.govnih.gov It catalyzes the reversible cleavage of 2-deoxy-D-ribose 5-phosphate (DR5P) into two smaller aldehyde molecules: D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde (B116499). rsc.orgdiva-portal.org This reaction is a key step in the catabolism of deoxynucleosides. nih.gov The enzyme does not require any cofactors for its activity. nih.gov In humans, DERA is predominantly expressed in the lungs, liver, and colon and is involved in the cellular stress response. nih.govwikipedia.org

Catalytic Mechanism and Reaction Reversibility

The reaction catalyzed by DERA is a reversible aldol (B89426) addition or retro-aldol cleavage. nih.govrsc.org The enzyme is unique among aldolases as it can utilize two aldehydes as substrates. wikipedia.org The mechanism involves the formation of a covalent intermediate between the enzyme and the substrate. nih.gov

As a Class I aldolase, the catalytic mechanism of DERA proceeds through the formation of a Schiff base intermediate. nih.govwikipedia.org The process begins with the nucleophilic attack of the ε-amino group of a conserved lysine (B10760008) residue in the active site (Lys167 in E. coli DERA) on the carbonyl carbon of the aldehyde substrate. nih.govwikipedia.orgnih.gov This forms a carbinolamine intermediate, which then dehydrates to form the protonated Schiff base (an imine). nih.govcatalysis.blog

This Schiff base formation is critical for catalysis. The protonated imine acts as an electron sink, facilitating the subsequent carbon-carbon bond cleavage in the retro-aldol reaction or stabilizing the carbanion for the aldol addition. diva-portal.org The tautomerization of the Schiff base to a nucleophilic enamine is a key step in the aldol condensation reaction. nih.govacs.org The catalytic cycle is completed by the hydrolysis of the Schiff base to release the product and regenerate the free enzyme. diva-portal.org Other conserved residues, such as Lys201 and Asp102 in E. coli DERA, play important roles in the protonation and deprotonation steps of the reaction, assisting in the formation of the Schiff base. nih.govwikipedia.orgacs.org

DERA exhibits a degree of substrate promiscuity, accepting a variety of aldehyde substrates. wikipedia.orgnih.gov While its natural substrates are D-glyceraldehyde 3-phosphate and acetaldehyde, it can utilize other small aldehydes as both donor and acceptor molecules. nih.govwikipedia.org For instance, acetaldehyde can be replaced by propionaldehyde, acetone, or fluoroacetone, albeit with reduced reaction rates. nih.gov The enzyme can also accept a wide range of acceptor aldehydes in place of G3P. nih.gov

Despite this promiscuity, the aldol reaction catalyzed by DERA is highly stereospecific. wikipedia.org Due to the specific spatial arrangement and stabilizing interactions within the active site, the reaction consistently produces a product with an (S)-configuration at the newly formed stereocenter. nih.govwikipedia.org When a racemic mixture of glyceraldehyde 3-phosphate is provided, only the D-isomer is reactive. wikipedia.org This specificity is attributed to a hydrophilic pocket that stabilizes the C2-hydroxy group of the D-isomer. wikipedia.org DERA can also catalyze sequential aldol reactions, which is a thermodynamically controlled process that halts upon the formation of a stable intramolecular hemiacetal. nih.govcreative-enzymes.com

| Substrate Type | Natural Substrate | Alternative Substrates |

|---|---|---|

| Donor | Acetaldehyde | Propionaldehyde, Acetone, Fluoroacetone, Formaldehyde nih.govvtt.fi |

| Acceptor | D-Glyceraldehyde 3-phosphate | Various other aldehydes, including non-phosphorylated versions nih.govwikipedia.orgnih.gov |

The reversible reaction catalyzed by DERA has an equilibrium that favors the formation of 2-deoxyribose 5-phosphate. nih.gov This is largely due to the stability of the cyclic furanose form of DR5P in solution compared to its linear aldehyde form. nih.gov The equilibrium constant (K) for the aldol condensation reaction has been reported to be approximately 5000 M⁻¹ for the DERA from Lactobacillus plantarum. nih.gov Another report cites an equilibrium constant of 4.2 × 10³ M⁻¹, also favoring DR5P formation. nih.gov

Structural Characteristics of DERA

DERA enzymes from various organisms share a conserved three-dimensional structure despite potential low sequence identity. nih.gov In solution, DERA typically exists as a homodimer or homotetramer. nih.govwikipedia.org This oligomerization contributes to the enzyme's thermal stability through hydrophobic interactions and hydrogen bonds between subunits but is not essential for its catalytic activity, as each monomer contains a complete active site. nih.govwikipedia.orgcreative-enzymes.com For example, the DERA from E. coli is a dimer, while the enzyme from the archaeon Aeropyrum pernix forms a stable tetramer. nih.govcreative-enzymes.com

The monomeric unit of DERA exhibits a classic TIM (α/β)₈ barrel fold, which is a common structural motif among Class I aldolases. nih.govnih.govdiva-portal.orgwikipedia.org This conserved fold consists of eight parallel β-strands forming a central β-barrel, which is surrounded by eight α-helices arranged on the outer surface. wikipedia.orgwikimedia.org The β-strands and α-helices alternate along the polypeptide chain, connected by loops. wikimedia.orgnih.gov The active site of the enzyme, containing the key catalytic residues like Lys167, is located at the C-terminal end of the β-barrel. nih.govdiva-portal.org This structural architecture is fundamental to the enzyme's catalytic function, providing the necessary scaffold for substrate binding and the catalytic steps. wikimedia.orglibretexts.org

Active Site Residues and Phosphate (B84403) Binding

The catalytic activity of DERA is centered within its active site, which features a characteristic TIM α/β barrel fold common to class I aldolases. wikipedia.orgnih.gov Two lysine residues are paramount for the enzyme's function. Lys167 is directly involved in the formation of a Schiff base intermediate with the substrate, a hallmark of the class I aldolase mechanism. nih.govwikipedia.orgnih.gov The proximity of a second lysine residue, Lys201, is thought to perturb the pKa of Lys167, facilitating the Schiff base formation and thus playing a crucial role in the catalytic mechanism. wikipedia.orgnih.gov

The binding of the phosphate group of the substrate is another critical aspect of the enzyme's function. While a canonical phosphate-binding site involving Ser238 and Ser239 has been identified, mutagenesis studies have revealed the complexity of this interaction. rsc.org The backbone amide groups of S238 and G205, along with a water molecule-mediated interaction with G204, V206, S239, and G171, contribute to phosphate binding. nih.gov Additionally, residue K172 provides a counter-charge and forms a hydrogen bond with the phosphate group via a water molecule. nih.gov The binding of the substrate induces a conformational change in the phosphate-binding site. nih.gov

A hydrophilic pocket created by Thr170 and Lys172 stabilizes the C2-hydroxy group of D-glyceraldehyde 3-phosphate, while a hydrophobic pocket accommodates the C2-hydrogen atom, contributing to the enzyme's stereospecificity. wikipedia.org

| Key Residue | Function in DERA Active Site |

| Lys167 | Forms Schiff base intermediate with the substrate. nih.govwikipedia.orgnih.gov |

| Lys201 | Perturbs the pKa of Lys167, facilitating catalysis. wikipedia.orgnih.gov |

| Ser238/Ser239 | Part of the non-canonical phosphate-binding site. rsc.org |

| Thr170/Lys172 | Form a hydrophilic pocket to stabilize the substrate. wikipedia.org |

| G205/G204/V206/G171 | Contribute to phosphate binding via backbone amides and water molecules. nih.gov |

Oligomerization State and Stability

In solution, DERA enzymes exist as homodimers or homotetramers. wikipedia.org The oligomeric state appears to be linked to the organism's optimal growth temperature, with DERAs from psychrophilic and mesophilic organisms typically being dimeric, while those from hyperthermophilic organisms are often tetrameric. nih.gov This oligomerization is not essential for enzymatic activity itself but significantly enhances the enzyme's thermal stability. wikipedia.org The stability is conferred through hydrophobic interactions and hydrogen bonds formed at the interfaces between the subunits. wikipedia.orgnih.gov

Functional Diversity and Promiscuity

DERA exhibits a notable degree of functional diversity and promiscuity, accepting a range of aldehydes as both donor and acceptor molecules. nih.govwikipedia.orgnih.gov This promiscuity allows it to catalyze reactions with various carbonyl compounds, where acetaldehyde can be substituted with other small aldehydes or even acetone, and a variety of aldehydes can take the place of D-glyceraldehyde 3-phosphate. wikipedia.org This catalytic flexibility has made DERA a valuable tool in biocatalysis for the synthesis of novel compounds through C-C bond formation. nih.gov

Furthermore, DERA can catalyze sequential aldol reactions, a property that has been harnessed for the synthesis of complex molecules like the intermediates for statin drugs. nih.govwikipedia.org The enzyme's promiscuity extends to its ability to utilize non-phosphorylated substrates, such as D-2-deoxyribose. nih.gov Protein engineering efforts have been undertaken to modulate this substrate preference, aiming to enhance its utility in various synthetic applications. nih.govrcsb.org

Phosphopentomutase (PPM)

Phosphopentomutase (PPM) is another key enzyme in the metabolic pathway, responsible for the isomerization of pentose (B10789219) phosphates.

Role in Deoxyribose 1-phosphate to 2-Deoxyribose 5-phosphate Interconversion

PPM catalyzes the interconversion of (deoxy)ribose 1-phosphate and (deoxy)ribose 5-phosphate. nih.gov This reversible isomerization provides a critical link between the pentose phosphate pathway and central carbon metabolism. nih.govnih.gov In conjunction with DERA and nucleoside phosphorylases, PPM enables both the catabolism of nucleosides for energy and the biosynthesis of nucleosides from C2 and C3 compounds. nih.gov

Metal Ion Dependence of Activity

The activity of PPMs is often dependent on the presence of divalent metal ions. Members of the PPM family are typically Ser/Thr phosphatases that utilize manganese (Mn2+) or magnesium (Mg2+) ions in their active center. nih.gov Biochemical analysis of the Escherichia coli PPM has shown that its activity is dependent on either Mn2+ or cobalt (Co2+). nih.gov Similarly, the activity of Bacillus cereus PPM can be stimulated by various divalent metal ions, including Mn2+, Zn2+, Ni2+, Mg2+, or Co2+. nih.gov

| Enzyme | Metal Ion Cofactor(s) | Effect on Activity |

| E. coli PPM | Mn2+ or Co2+ | Required for activity. nih.gov |

| B. cereus PPM | Mn2+, Zn2+, Ni2+, Mg2+, Co2+ | Stimulates activity. nih.gov |

| PPM Family (general) | Mn2+ or Mg2+ | Utilized in the active center. nih.gov |

Ribokinase (RK) Activity in 2-Deoxy-D-ribose Phosphorylation

Ribokinase (RK), systematically known as ATP: D-ribose 5-phosphotransferase (EC 2.7.1.15), is a key enzyme that catalyzes the phosphorylation of D-ribose at the 5'-hydroxyl position, utilizing ATP as the phosphate donor to produce D-ribose 5-phosphate and ADP. mdpi.comwikipedia.org While its primary substrate is D-ribose, ribokinases from various organisms, including Escherichia coli, have been shown to phosphorylate other pentoses, including 2-deoxy-D-ribose. mdpi.comnih.gov This activity makes it a vital enzyme in the salvage pathways for nucleoside synthesis.

The catalytic activity of RK is highly dependent on specific ions. It requires the presence of monovalent cations, with potassium being a much more effective activator than ammonium (B1175870) or cesium. nih.gov Additionally, its function is cooperatively enhanced by divalent cations like magnesium and manganese. nih.gov The enzyme belongs to the phosphofructokinase B (PfkB) family of sugar kinases, characterized by conserved sequence motifs. wikipedia.org Structural studies reveal that ribokinase exists as a homodimer. Each subunit is composed of two main domains: a core α+β fold and a "lid" domain. mdpi.com This lid domain is mobile and undergoes a significant conformational change, closing over the active site upon substrate binding to facilitate catalysis. mdpi.com

While human ribokinase efficiently phosphorylates D-ribose, its activity towards other sugars like D-arabinose, D-xylose, and D-fructose is minimal. nih.gov The substrate specificity of E. coli ribokinase (EcoRK) has been studied more extensively, demonstrating its capacity to act on 2-deoxy-D-ribose. nih.gov Kinetic analyses highlight the difference in efficiency between its natural substrate, D-ribose, and other sugars. For instance, the catalytic efficiency (kcat/KM) of EcoRK for D-arabinose is several orders of magnitude lower than for D-ribose, primarily due to a much higher KM value for arabinose. mdpi.com This underscores the enzyme's preference for D-ribose while still retaining a promiscuous ability to phosphorylate related structures like 2-deoxy-D-ribose.

| Substrate | KM (mM) | kcat (s-1) | kcat/KM (s-1M-1) |

|---|---|---|---|

| D-Ribose | 0.5 ± 0.1 | 150 ± 10 | 3.0 x 105 |

| D-Arabinose | 1500 ± 200 | 1.6 ± 0.1 | 1.1 |

Deoxynucleoside 5'-Phosphate N-Hydrolase 1 (DNPH1) Activity

Deoxynucleoside 5'-Phosphate N-Hydrolase 1 (DNPH1), also known as c-Myc-responsive protein (RCL), is a cytosolic enzyme (EC 3.2.2.-) that catalyzes the irreversible hydrolysis of the N-glycosidic bond in 2'-deoxynucleoside 5'-monophosphates. acs.orgreactome.orgebi.ac.uk This reaction yields 2-deoxyribose 5-phosphate and the corresponding free purine (B94841) or pyrimidine (B1678525) base. acs.orgebi.ac.uk

The primary physiological substrate for human DNPH1 is 5-hydroxymethyl-2'-deoxyuridine (B45661) 5'-monophosphate (hmdUMP). nih.govresearchgate.netnih.gov However, the enzyme exhibits broad substrate specificity, accepting other canonical 2'-deoxynucleoside 5'-monophosphates as substrates, although typically with lower reaction rates. nih.govnih.govresearchgate.net Kinetic studies of human DNPH1 have revealed a clear preference for purine deoxynucleotides over pyrimidine deoxynucleotides. reactome.orgresearchgate.net The Michaelis constant (KM) for dGMP is significantly lower than for pyrimidine-based substrates like dCMP, dUMP, and dTMP, indicating a higher affinity for the purine deoxynucleotides. researchgate.net

| Substrate | KM (µM) | Vmax (units·mg-1) | kcat (s-1) |

|---|---|---|---|

| dGMP | 57 | 0.005 | 0.002 |

| dAMP | 97 | - | - |

| dIMP | 104 | - | - |

| dCMP | 2500 | - | - |

| dUMP | 7800 | - | - |

| dTMP | 23000 | - | - |

The catalytic mechanism of DNPH1 is proposed to be a double-displacement reaction. nih.gov This process involves the formation of a covalent glycosyl-enzyme intermediate, facilitated by a catalytic glutamate (B1630785) residue acting as a nucleophile. acs.orgnih.govresearchgate.net Structural and kinetic data, including the resolution of the crystal structure of human DNPH1, support this mechanism. acs.orgnih.govacs.org The enzyme's activity is also influenced by pH, with a bell-shaped pH-rate profile suggesting the involvement of acid-base catalysis for optimal function. acs.orgnih.gov Specifically, for maximal catalytic efficiency (kcat/KM), certain groups need to be deprotonated while others must be protonated, with pKa values around 6.4 and 8.2 respectively. acs.orgnih.gov

Metabolic Pathways Involving 2 Deoxyribose 5 Phosphate

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Integration

While not a direct intermediate of the canonical Pentose Phosphate Pathway (PPP), 2-deoxyribose 5-phosphate is closely linked to it through the provision of a key precursor. The PPP is a fundamental metabolic route parallel to glycolysis that generates NADPH, a crucial reductant for biosynthetic reactions, and pentose sugars, including ribose 5-phosphate for nucleotide synthesis. wikipedia.orgmicrobenotes.com The pathway is divided into two main phases: the oxidative and non-oxidative branches. wikipedia.orgkhanacademy.org

The integration of 2-deoxyribose 5-phosphate metabolism with the PPP occurs primarily through the non-oxidative branch.

Non-Oxidative Branch: This reversible phase interconverts various sugar phosphates. khanacademy.orgnih.gov Crucially, it generates glyceraldehyde 3-phosphate (G3P), one of the direct precursors for the synthesis of 2-deoxyribose 5-phosphate. nih.govyoutube.com The non-oxidative PPP can operate to produce G3P from pentose phosphates, thereby directly feeding into the pathway for 2-deoxyribose 5-phosphate formation. quizlet.com

The synthesis and degradation of 2-deoxyribose 5-phosphate are defined by its cleavage into two key metabolic intermediates: glyceraldehyde 3-phosphate and acetaldehyde (B116499). tandfonline.comwikipedia.org This reversible reaction is catalyzed by the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA). wikipedia.orgnih.gov

Reaction: 2-deoxy-D-ribose 5-phosphate ⇌ D-glyceraldehyde 3-phosphate + Acetaldehyde. wikipedia.org

The equilibrium of this reaction favors the formation of 2-deoxyribose 5-phosphate. nih.gov

Glyceraldehyde 3-phosphate (G3P): This three-carbon molecule is a central intermediate in glycolysis and is also produced by the non-oxidative branch of the PPP. youtube.comyoutube.com Its availability is a key factor in the synthesis of 2-deoxyribose 5-phosphate.

Acetaldehyde: This two-carbon aldehyde serves as the other essential precursor. nih.gov The DERA enzyme is unique in its ability to use an aldehyde as a donor in this aldol (B89426) reaction. nih.gov In some microorganisms, high concentrations of acetaldehyde can be tolerated and used for the efficient production of 2-deoxyribose 5-phosphate. tandfonline.com

The following table summarizes the key intermediates and the enzyme involved in the direct metabolism of 2-Deoxyribose 5-phosphate.

Interactive Table: Synthesis and Cleavage of 2-Deoxyribose 5-phosphate| Compound | Role | Enzyme | Pathway Origin |

|---|---|---|---|

| 2-Deoxyribose 5-phosphate | Product/Substrate | 2-deoxy-D-ribose-5-phosphate aldolase (DERA) | Deoxyribonucleoside Catabolism |

| D-Glyceraldehyde 3-phosphate | Precursor/Product | 2-deoxy-D-ribose-5-phosphate aldolase (DERA) | Glycolysis, Pentose Phosphate Pathway |

| Acetaldehyde | Precursor/Product | 2-deoxy-D-ribose-5-phosphate aldolase (DERA) | Various metabolic sources |

Deoxyribonucleoside Catabolism and Salvage Pathways

2-Deoxyribose 5-phosphate is a central molecule in the catabolism of deoxyribonucleosides, which are the building blocks of DNA. nih.govncert.nic.in When DNA and deoxyribonucleotides are degraded, the resulting deoxyribonucleosides are processed through salvage pathways to recover valuable components. wikipedia.orgbiologists.com

The catabolism of deoxyribonucleosides typically involves their cleavage by a nucleoside phosphorylase, which yields a free nitrogenous base and deoxyribose 1-phosphate. Subsequently, the enzyme phosphopentomutase (or a similar mutase) isomerizes deoxyribose 1-phosphate to 2-deoxyribose 5-phosphate. youtube.com This positions the phosphate group correctly for the DERA-catalyzed reaction, allowing the sugar component to be funneled into central metabolism. youtube.comnih.gov

These salvage pathways are metabolically efficient, allowing cells to recycle the products of nucleic acid turnover rather than relying solely on de novo synthesis. wikipedia.orgfiveable.me

Interconnection with Central Carbon Metabolism (e.g., Glycolysis, Krebs Cycle)

The metabolic fate of 2-deoxyribose 5-phosphate is directly linked to the core energy-generating pathways of the cell: glycolysis and the Krebs cycle (also known as the citric acid or TCA cycle). wikipedia.orgnih.gov This connection is established through the products of its cleavage.

Connection to Glycolysis: The product D-glyceraldehyde 3-phosphate is a key intermediate in the glycolytic pathway. youtube.comyoutube.com It can directly enter the later, energy-generating phase of glycolysis, leading to the production of pyruvate, NADH, and ATP. youtube.comchegg.comyoutube.com This provides a direct route for the carbon skeleton of a deoxyribose sugar to be utilized for energy production.

Connection to the Krebs Cycle: The second product, acetaldehyde, can be oxidized to acetyl-CoA. wikipedia.org Acetyl-CoA is the primary entry molecule for the Krebs cycle, where it is further oxidized to CO2, generating significant amounts of reducing equivalents (NADH and FADH2) that fuel ATP production via oxidative phosphorylation. youtube.comkhanacademy.orgkhanacademy.org

Therefore, the catabolism of 2-deoxyribose 5-phosphate serves as a bridge, converting components derived from DNA breakdown into intermediates that fuel the cell's central metabolic engine. wikipedia.org

Regulation of 2 Deoxyribose 5 Phosphate Metabolism

Transcriptional and Post-Translational Control of Associated Enzymes

The expression and activity of enzymes involved in dR-5-P metabolism are meticulously governed at both the transcriptional and post-translational levels. This ensures a responsive and efficient adaptation to changing cellular needs for deoxyribonucleotides and energy.

In prokaryotes such as Escherichia coli and Salmonella enterica, the genes encoding the enzymes for deoxyribonucleoside catabolism are often clustered in operons, most notably the deo operon. uniprot.org The expression of this operon is subject to sophisticated transcriptional regulation. For instance, in S. enterica, the deoQKPX regulon is involved in the utilization of 2-deoxy-D-ribose. nih.gov The expression of the deoKPX operon, which includes the gene for deoxyribokinase (deoK), is negatively regulated by the repressors DeoQ and DeoR. nih.gov The inducer for this system is 2-deoxy-D-ribose 5-phosphate itself, highlighting a direct substrate-inducible expression mechanism. uniprot.orgnih.gov The synthesis of the four enzymes encoded by the deo operon—deoxyriboaldolase, thymidine (B127349) phosphorylase, deoxyribomutase, and purine (B94841) nucleoside phosphorylase—is stimulated by dR-5-P. nih.gov

In humans, the key enzyme for dR-5-P cleavage, deoxyribose-phosphate aldolase (B8822740) (DERA), is encoded by the DERA gene. genecards.orgnih.gov DERA is particularly expressed in the liver, lungs, and colon and plays a crucial role in the cellular stress response. nih.govwikipedia.org Its expression can be influenced by cellular stress conditions, and the DERA protein has been shown to be recruited to stress granules following oxidative or mitochondrial stress. nih.gov

Another critical enzyme, phosphopentomutase (PPM), catalyzes the interconversion of deoxyribose-1-phosphate and deoxyribose-5-phosphate. wikipedia.orgyeastgenome.org In mammals, this activity is primarily carried out by an enzyme known as phosphoglucomutase 2 (PGM2). nih.govuniprot.org PGM2 displays a significantly higher catalytic efficiency as a phosphopentomutase compared to its function as a phosphoglucomutase. nih.gov A related protein, PGM2L1, is predominantly expressed in the brain and has a lower phosphopentomutase activity. nih.gov

The transcription factor NRF2 (nuclear factor-erythroid 2 p45-related factor 2) also plays a significant role in regulating the metabolic pathways connected to dR-5-P. NRF2 controls the expression of genes involved in the pentose (B10789219) phosphate (B84403) pathway (PPP), which generates NADPH and precursors for nucleotide synthesis. nih.govnih.gov By upregulating enzymes of the PPP, NRF2 indirectly influences the pool of dR-5-P. nih.gov

Post-translational modifications (PTMs) add another layer of regulation to the enzymes of dR-5-P metabolism. While specific PTMs for DERA and PPM are not extensively detailed in the available literature, enzymes in related pathways, such as the PPP, are known to be regulated by modifications like phosphorylation and acetylation. biorxiv.org These modifications can rapidly alter enzyme activity in response to immediate cellular signals, providing a faster regulatory mechanism than transcriptional changes.

| Enzyme | Gene | Organism/Tissue | Transcriptional Regulation | Post-Translational Regulation |

|---|---|---|---|---|

| Deoxyribose-Phosphate Aldolase (DERA) | deoC (in E. coli), DERA (in humans) | Bacteria, Human (Liver, Lung, Colon) | In bacteria, part of the deo operon, repressed by DeoR and DeoQ; induced by 2-deoxy-D-ribose 5-phosphate. uniprot.orgnih.govnih.gov In humans, expression is linked to cellular stress response. nih.gov | Recruited to stress granules under oxidative stress. nih.gov |

| Phosphopentomutase (PPM) | PGM2 (in humans) | Human | Differential expression of PGM2 and its paralog PGM2L1 in various tissues. nih.gov | Activity is dependent on cofactors like alpha-D-Glucose 1,6-bisphosphate. wikipedia.org |

| Glucose-6-phosphate dehydrogenase (G6PD) | G6PD | General | Regulated by transcription factor NRF2. nih.govnih.gov | Subject to various PTMs including phosphorylation and acetylation. |

Feedback Mechanisms and Metabolic Flux Control

The metabolism of 2-deoxyribose 5-phosphate is intricately linked with the central carbon metabolism, and its flux is controlled by sophisticated feedback mechanisms to maintain metabolic homeostasis. The reversible nature of the DERA-catalyzed reaction allows it to function in both the catabolic and anabolic directions, depending on the cellular concentrations of its substrates and products. wikipedia.orgnih.gov

A key point of regulation is the supply of substrates for dR-5-P synthesis or the removal of its degradation products. The products of DERA catalysis, glyceraldehyde-3-phosphate and acetaldehyde (B116499), can enter glycolysis and the Krebs cycle, respectively, thus linking deoxyribose metabolism to cellular energy production. wikipedia.orgyoutube.com The rate of entry of these products into central metabolic pathways can influence the equilibrium of the DERA reaction.

Metabolic flux analysis using techniques like 13C-labeling has been instrumental in understanding the dynamics of the pentose phosphate pathway (PPP), which is interconnected with dR-5-P metabolism. biorxiv.orgcreative-proteomics.comnih.gov These studies reveal how cells reroute carbon flux between glycolysis and the PPP in response to metabolic demands, such as the need for NADPH or nucleotide precursors. nih.gov For instance, under conditions of high demand for deoxyribonucleotides for DNA synthesis, the flux towards dR-5-P can be increased.

Feedback inhibition is a common regulatory motif in metabolic pathways. While direct allosteric regulation of DERA by downstream metabolites is not extensively characterized, the broader pathways of nucleotide synthesis are well-known to be regulated by their end products. For example, the synthesis of purine and pyrimidine (B1678525) nucleotides is controlled by feedback inhibition, ensuring a balanced supply of all four deoxyribonucleotides for DNA replication.

The concentration of dR-5-P itself acts as a regulatory signal. As mentioned earlier, it induces the expression of the deo operon in bacteria, a form of positive feedback that enhances the cell's capacity to utilize deoxyribonucleosides. uniprot.orgnih.gov Conversely, high concentrations of dR-5-P or its precursor, 2-deoxyribose, can lead to cellular stress, suggesting that its accumulation is tightly controlled. nih.govresearchgate.net

| Regulatory Mechanism | Key Molecules/Pathways | Effect on 2-Deoxyribose 5-phosphate Metabolism |

|---|---|---|

| Substrate Availability | Glyceraldehyde-3-phosphate, Acetaldehyde | Influences the direction and rate of the reversible DERA reaction. wikipedia.orgyoutube.com |

| Metabolic Flux Rerouting | Pentose Phosphate Pathway, Glycolysis | Controls the supply of precursors for dR-5-P synthesis and the fate of its catabolic products. nih.govnih.gov |

| Inducer-mediated Gene Expression | 2-Deoxy-D-ribose 5-phosphate | Induces the deo operon in bacteria, increasing the capacity for deoxyribonucleoside catabolism. uniprot.orgnih.gov |

| End-product Feedback Inhibition | Purine and Pyrimidine nucleotides | Regulates the overall pathway of nucleotide synthesis, indirectly affecting dR-5-P utilization. |

Impact on Cellular Redox Homeostasis

The metabolism of 2-deoxyribose 5-phosphate is closely intertwined with the maintenance of cellular redox homeostasis, primarily through its connection to the pentose phosphate pathway (PPP) and the production of NADPH. NADPH is a crucial reducing equivalent that plays a vital role in protecting cells from oxidative damage by regenerating reduced glutathione (B108866) (GSH) and supporting the thioredoxin system. nih.gov

Conversely, the accumulation of 2-deoxy-D-ribose, the precursor of dR-5-P, has been shown to induce oxidative stress. nih.gov Studies have demonstrated that exposure of cells to 2-deoxy-D-ribose leads to the overproduction of reactive oxygen species (ROS), depletion of intracellular glutathione, and can ultimately trigger apoptosis. nih.govresearchgate.net This suggests that while dR-5-P is an essential metabolite, its dysregulation can have detrimental effects on cellular redox balance.

A more direct link between dR-5-P metabolism and oxidative stress has been identified through the activation of NADPH oxidase 2 (NOX2). Research has shown that 2-deoxyribose-1-phosphate, a closely related metabolite, can directly bind to and activate NOX2, leading to increased ROS generation. nih.gov This activation, in turn, can trigger downstream signaling pathways, such as the NF-κB pathway, which is involved in inflammation and angiogenesis. nih.gov This finding suggests a mechanism by which intermediates of deoxyribose metabolism can act as signaling molecules that modulate cellular redox status and subsequent physiological responses.

Therefore, the regulation of dR-5-P metabolism is critical not only for providing the building blocks for DNA but also for maintaining a delicate balance in the cellular redox environment. A well-regulated flux prevents the accumulation of potentially toxic intermediates and ensures an adequate supply of NADPH to counteract oxidative stress.

| Metabolic Aspect | Impact on Redox Homeostasis | Key Mediators |

|---|---|---|

| Connection to Pentose Phosphate Pathway | Influences the production of NADPH, a key antioxidant cofactor. nih.govyoutube.com | Glucose-6-phosphate dehydrogenase, NRF2 |

| Accumulation of 2-Deoxy-D-ribose | Induces oxidative stress, ROS production, and glutathione depletion. nih.govresearchgate.net | Reactive Oxygen Species (ROS) |

| Activation of NADPH Oxidase | Direct activation of NOX2 by 2-deoxyribose-1-phosphate leads to ROS generation. nih.gov | NADPH Oxidase 2 (NOX2) |

| Regulation by NRF2 | Orchestrates the antioxidant response by upregulating genes for NADPH production and glutathione synthesis. nih.govnih.gov | NRF2, Glutathione, Thioredoxin |

Role of 2 Deoxyribose 5 Phosphate in Dna Repair Mechanisms

Base Excision Repair (BER) Pathway

The Base Excision Repair (BER) pathway is a primary cellular defense mechanism against small, non-helix-distorting base lesions in the genome. wikipedia.org This multi-step process is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise specific damaged or incorrect bases by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar backbone. wikipedia.orgbritannica.comeasybiologyclass.com This action results in the formation of an apurinic/apyrimidinic (AP) site, also known as an abasic site, which is a sugar residue lacking its base. wikipedia.orgyoutube.com

Following base removal, an AP endonuclease, most notably APE1 in humans, incises the phosphodiester backbone immediately 5' to the AP site. britannica.comnih.gov This incision creates a single-strand break with a 3'-hydroxyl (3'-OH) group and a 5'-terminal 2-deoxyribose 5-phosphate (dRP) residue. nih.gov The presence of this dRP moiety at the 5' end of the break is a hallmark of the BER pathway and necessitates further processing before the repair can be completed. The repair process can then proceed via one of two sub-pathways: short-patch BER, where a single nucleotide is replaced, or long-patch BER, involving the synthesis of 2-10 new nucleotides. wikipedia.orgnih.gov

The unattended persistence of BER intermediates, such as the AP site and the 5'dRp-containing break, can be mutagenic and pose a threat to genome stability. nih.gov

5'-Deoxyribose 5-phosphate Lyase (dRP Lyase) Activity

The removal of the 5'-dRP residue is a crucial step in the BER pathway, catalyzed by an enzyme with 5'-deoxyribose 5-phosphate lyase (dRP lyase) activity. nih.govoup.com This activity excises the baseless sugar phosphate (B84403), leaving a single-nucleotide gap with a 5'-phosphate terminus that is ready for DNA synthesis and ligation. embopress.org The mechanism of dRP lyase activity typically involves a β-elimination reaction, which is distinct from hydrolysis. pnas.org

Involvement of DNA Polymerases (e.g., Pol β, Pol γ)

Several DNA polymerases possess an intrinsic dRP lyase activity, allowing them to coordinate the removal of the dRP residue with the subsequent DNA synthesis step.

DNA Polymerase β (Pol β): Pol β is a key player in short-patch BER and is considered the major dRP lyase in the repair of oxidative base lesions. nih.govembopress.orgnih.gov Its N-terminal domain houses the dRP lyase active site. pnas.org Pol β's dRP lyase activity is essential for removing the 5'-dRP group before ligation can occur. nih.gov Studies have shown that the dRP lyase activity of Pol β is mechanistically interlocked with its polymerase activity, suggesting a highly coordinated process where gap-filling DNA synthesis may occur after the initial formation of a Schiff base intermediate with the dRP residue but before its final excision. pnas.org

DNA Polymerase γ (Pol γ): As the sole DNA polymerase in mitochondria, Pol γ is responsible for both the replication and repair of the mitochondrial genome. bohrium.comnih.gov The catalytic subunit of human Pol γ has been shown to possess an intrinsic dRP lyase activity, which is crucial for mitochondrial BER. nih.govpnas.org This activity enables Pol γ to remove the dRP residue from incised AP sites, creating a suitable substrate for DNA ligase. nih.gov The dRP lyase function of Pol γ operates through a β-elimination reaction mechanism, as evidenced by the formation of a Schiff base intermediate. pnas.org

Other DNA polymerases, such as Pol λ and Pol θ, have also been identified to have dRP lyase activity, suggesting their potential roles in BER. oup.comnih.gov

Role of DNA Ligases

The final step of the BER pathway is the sealing of the remaining nick in the DNA backbone by a DNA ligase. creative-diagnostics.commicrobenotes.com This enzymatic reaction restores the integrity of the phosphodiester backbone. microbenotes.com DNA ligases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group left by the DNA polymerase and the 5'-phosphate group of the repaired strand. microbenotes.comresearchgate.net

Removal of Base-Free Sugar Residues from DNA

The removal of base-free sugar residues, specifically the 5'-deoxyribose 5-phosphate, is the direct outcome of the dRP lyase activity inherent in certain DNA polymerases. youtube.comnih.gov After a DNA glycosylase removes a damaged base and an AP endonuclease cleaves the DNA backbone, the resulting baseless sugar at the 5' margin of the single-strand break must be excised. youtube.comnih.gov This excision is critical because the presence of the dRP moiety blocks the action of DNA ligase, preventing the completion of the repair process. nih.gov

The dRP lyase activity, through a β-elimination mechanism, breaks the phosphodiester bond on the 3' side of the baseless sugar, releasing it from the DNA strand. pnas.org This leaves a one-nucleotide gap with a 5'-phosphate terminus, which is then filled by a DNA polymerase and the resulting nick is sealed by a DNA ligase, thus fully restoring the DNA to its correct structure. youtube.comsigmaaldrich.com

Dysregulation of 2 Deoxyribose 5 Phosphate Metabolism in Disease States

Implications in Genetic Instability

A stable supply of deoxyribonucleotides is paramount for the faithful replication and repair of DNA. 2-Deoxyribose 5-phosphate is a key intermediate in the synthesis of these essential building blocks. Consequently, any imbalance in its metabolism can directly impact the integrity of the genome.

An insufficient supply of 2-deoxyribose 5-phosphate can lead to a depletion of the deoxyribonucleotide pool, which in turn can stall DNA replication forks and increase the likelihood of mutations. Conversely, an excess of certain metabolites in this pathway can also be detrimental. For instance, the incorporation of ribonucleotides into DNA, which can occur when the ratio of ribonucleotides to deoxyribonucleotides is skewed, can lead to DNA strand breaks and other forms of DNA damage, ultimately contributing to genomic instability. nih.gov The cell has intricate mechanisms to maintain the purity of its DNA, and disruptions in the metabolic pathways that supply the necessary components can overwhelm these systems, leading to an increased mutation rate and a predisposition to diseases such as cancer. nih.gov

Furthermore, 2-deoxyribose 5-phosphate itself is a product of the base excision repair (BER) pathway, a critical process for repairing damaged DNA bases. nih.gov In this pathway, DNA glycosylases recognize and remove damaged bases, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the DNA backbone, leaving a 5'-deoxyribose-5-phosphate (dRP) residue that must be removed before DNA synthesis and ligation can complete the repair. Inefficient removal of this dRP moiety can stall the repair process, leading to the accumulation of DNA strand breaks and contributing to genetic instability.

Association with Specific Pathologies

The critical role of 2-deoxyribose 5-phosphate in central metabolic and genetic processes means its dysregulation is associated with a spectrum of human diseases. These range from extremely rare inherited metabolic disorders to the complex metabolic reprogramming seen in cancer.

Metabolic Disorders (e.g., Ribose-5-phosphate (B1218738) Isomerase Deficiency)

Ribose-5-phosphate isomerase (RPI) deficiency is an exceedingly rare inherited disorder of the pentose (B10789219) phosphate (B84403) pathway (PPP), with very few diagnosed cases worldwide. wikipedia.orgorpha.net This autosomal recessive condition is caused by mutations in the RPIA gene, leading to a deficiency in the RPI enzyme. tandfonline.com This enzyme catalyzes the reversible isomerization of ribose-5-phosphate to ribulose-5-phosphate, a key step in the PPP.

The deficiency of RPI disrupts the normal flow of metabolites through the PPP, leading to an accumulation of pentose phosphates and their derivatives. nih.gov A hallmark of the disease is the highly elevated levels of the polyols D-ribitol and D-arabitol in the brain and other bodily fluids. nih.govgenome.jpmetabolicsupportuk.org The diagnosis of RPI deficiency relies on the detection of these specific biochemical markers. metabolicsupportuk.org

The clinical manifestations of RPI deficiency are severe and progressive, including developmental delay, epilepsy, and leukoencephalopathy (a disease of the white matter of the brain). wikipedia.orgorpha.netmedtigo.com The precise mechanisms leading to the pathology are not fully understood, but it is hypothesized that the accumulation of toxic metabolites like D-ribitol and D-arabitol, along with a potential shortage of essential downstream products like ribose-5-phosphate for nucleotide synthesis, contribute to the severe neurological symptoms. wikipedia.orgmedtigo.com The inability to properly manage pentose metabolism underscores the critical importance of this pathway for normal cellular function, particularly in the brain. medtigo.com

| Biomarker | Fluid/Tissue | Finding in RPI Deficiency |

| D-ribitol | Brain, Urine, Body Fluids | Highly Elevated |

| D-arabitol | Brain, Urine, Body Fluids | Highly Elevated |

| Ribose-5-phosphate | Fibroblasts | Decreased Formation |

This table summarizes the key biochemical markers used in the diagnosis of Ribose-5-phosphate Isomerase Deficiency.

Potential Links to Oxidative Stress-Related Conditions

The metabolism of 2-deoxyribose and its phosphorylated form is intricately linked to the cellular redox state. Dysregulation of this pathway can contribute to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Studies have shown that 2-deoxy-D-ribose can induce oxidative stress. nih.govnih.gov High concentrations of 2-deoxy-D-ribose have been demonstrated to lead to the overproduction of ROS, depletion of glutathione (B108866) (a major intracellular antioxidant), and subsequent cellular damage, including apoptosis (programmed cell death). nih.gov The mechanism is thought to involve the autoxidation of the sugar, which can generate ROS and lead to the formation of advanced glycation end products (AGEs), further contributing to cellular damage. nih.gove-dmj.org

The pentose phosphate pathway, which is metabolically upstream of 2-deoxyribose 5-phosphate, is a major source of NADPH. NADPH is essential for regenerating the reduced form of glutathione, which is used by glutathione peroxidase to neutralize ROS. researchgate.net Therefore, a disruption in the PPP, such as in RPI deficiency, can impair the cell's ability to produce NADPH, leading to increased susceptibility to oxidative stress. medtigo.com This is particularly relevant in the brain, which has a high metabolic rate and is vulnerable to oxidative damage. medtigo.com The accumulation of certain polyols in RPI deficiency, such as ribitol, has been shown to increase mitochondrial superoxide (B77818) production, further exacerbating oxidative stress. wikipedia.orgmedtigo.com

Roles in Cancer Metabolism and Progression

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. A key feature of this reprogramming is an increased demand for nucleotides for DNA and RNA synthesis. nih.gov The pentose phosphate pathway plays a central role in meeting this demand by providing ribose-5-phosphate, the precursor for the synthesis of the ribose and deoxyribose components of nucleotides. researchgate.netresearchgate.net

Many tumors show an upregulation of the PPP. researchgate.net This not only provides the necessary building blocks for nucleic acid synthesis but also generates NADPH, which helps cancer cells to counteract the high levels of oxidative stress associated with rapid metabolism and to support the synthesis of fatty acids. researchgate.net The dysregulation of the PPP in cancer can be driven by the activation of oncogenes and the inactivation of tumor suppressor genes. nih.gov For instance, the tumor suppressor p53 can inhibit the PPP, so its mutation or loss in many cancers can lead to an enhanced flux through this pathway. nih.gov

2-Deoxyribose 5-phosphate itself has been implicated in cancer progression. As an intermediate in the base excision repair pathway, its efficient removal is crucial for maintaining genomic stability. Furthermore, studies have identified elevated levels of 2-deoxyribose and its derivatives in the context of cancer. For example, thymidine (B127349) phosphorylase, an enzyme that can lead to the production of 2-deoxy-D-ribose, is expressed at higher levels in many solid tumors and is associated with a poor prognosis. mdpi.com

Recent metabolomic studies have also highlighted the potential of 2-deoxyribose 5-phosphate as a biomarker in cancer. For example, one study found that recurrent gliomas had higher levels of 2-deoxyribose 5-phosphate in the cerebrospinal fluid compared to primary gliomas. This finding suggests a potential link between the accumulation of this metabolite and the progression of the disease, possibly related to the rate-limiting step of DNA base excision repair.

Advanced Research Methodologies for 2 Deoxyribose 5 Phosphate Studies

Enzymatic Activity Assays

The functional study of enzymes that metabolize 2-Deoxyribose 5-phosphate, such as 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), necessitates robust and sensitive activity assays. mybiosource.com These assays are crucial for determining kinetic parameters, substrate specificity, and the effects of mutations.

Coupled Enzyme Assays

Coupled enzyme assays are a common strategy to monitor the activity of enzymes like DERA, where the direct product of the reaction is not easily detectable. nih.govmdpi.com In this approach, the product of the primary enzymatic reaction serves as a substrate for one or more subsequent "coupling" enzymes, leading to a measurable change, often in the absorbance of a chromophore like NADH. nih.gov

For instance, the cleavage of 2-Deoxyribose 5-phosphate by DERA produces glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499). The G3P can then be acted upon by a mixture of triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPDH). GPDH catalyzes the reduction of G3P to glycerol-3-phosphate, a reaction that involves the oxidation of NADH to NAD+. The resulting decrease in absorbance at 340 nm, corresponding to NADH consumption, provides a continuous and quantifiable measure of the DERA activity. nih.govmdpi.com

Similarly, the cleavage of non-phosphorylated substrates like 2-deoxy-D-ribose by DERA can be assayed by coupling the liberation of acetaldehyde to its reduction to ethanol (B145695) by alcohol dehydrogenase (ADH), which also consumes NADH. nih.gov

Table 1: Key Enzymes and Reactions in Coupled Assays for DERA Activity

| Primary Enzyme | Substrate | Primary Products | Coupling Enzyme(s) | Coupled Reaction | Measured Change |

| 2-Deoxyribose-5-phosphate Aldolase (DERA) | 2-Deoxyribose 5-phosphate (DR5P) | Glyceraldehyde-3-phosphate (G3P) + Acetaldehyde | Triosephosphate Isomerase (TPI) & Glycerol-3-phosphate Dehydrogenase (GPDH) | G3P → Glycerol-3-phosphate | Decrease in NADH absorbance at 340 nm |

| 2-Deoxyribose-5-phosphate Aldolase (DERA) | 2-Deoxy-D-ribose (DR) | Acetaldehyde + Glyceraldehyde | Alcohol Dehydrogenase (ADH) | Acetaldehyde → Ethanol | Decrease in NADH absorbance at 340 nm |

Spectrophotometric and Chromatographic Detection

Direct detection of 2-Deoxyribose 5-phosphate and related compounds can be achieved through spectrophotometric and chromatographic methods. Spectrophotometry can be utilized to measure the formation or consumption of compounds that absorb light at specific wavelengths. For example, the formation of 2-deoxyribose 5-phosphate can be monitored in reactions catalyzed by enzymes like 2'-deoxynucleoside 5'-phosphate N-hydrolase 1 (DNPH1) by observing changes in the UV absorbance spectrum. acs.org

High-performance liquid chromatography (HPLC) offers a powerful technique for the separation and quantification of 2-Deoxyribose 5-phosphate from complex mixtures. tandfonline.com Reversed-phase columns are often employed for this purpose. tandfonline.com A study detailed a method using a "μ Bondapak/NH2" column with gradient elution to separate ribose-5-phosphate (B1218738), deoxyribose-1-phosphate, and ribose-1-phosphate. tandfonline.com Following separation, the phosphate (B84403) group can be enzymatically removed by alkaline phosphatase, and the resulting free pentoses can be derivatized with a reagent like 2-cyanoacetamide (B1669375) to produce a chromophore that can be quantified spectrophotometrically at 276 nm. tandfonline.com Furthermore, high-resolution liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) provides a highly sensitive and specific method for identifying and quantifying 2-deoxyribose 5-phosphate and its reaction products, such as in the analysis of dUMP hydrolysis by HsDNPH1. acs.org

Structural and Dynamic Characterization Techniques

Understanding the three-dimensional structure and dynamic behavior of enzymes that interact with 2-Deoxyribose 5-phosphate is fundamental to elucidating their catalytic mechanisms and substrate specificity.

X-ray Crystallography

X-ray crystallography is an indispensable tool for determining the high-resolution, three-dimensional structures of proteins, including enzymes that bind 2-Deoxyribose 5-phosphate. The crystal structure of Escherichia coli DERA, for example, has been solved at an exceptionally high resolution of 0.99 Å. nih.gov This level of detail provides an "atomic view" of the enzyme's active site, revealing the critical residues involved in catalysis. nih.gov

These structural studies have shown that DERA possesses the common TIM (α/β)8-barrel fold. nih.gov Key active site residues, such as Lys167, which forms the Schiff base intermediate, and Lys201, which influences the pKa of Lys167, have been identified through crystallographic analysis. nih.gov Furthermore, comparison of the uncomplexed DERA structure with substrate-bound complexes highlights conformational changes, particularly in the phosphate-binding site, that occur during the catalytic cycle. nih.gov X-ray crystallography has also been instrumental in studying other enzymes involved in related pathways, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), providing snapshots of the enzyme at various stages of its reaction coordinate. osti.govresearchgate.net

Table 2: Selected X-ray Crystallography Studies of DERA and Related Enzymes

| Enzyme | Organism | Resolution (Å) | Key Findings |

| 2-Deoxyribose-5-phosphate Aldolase (DERA) | Escherichia coli | 0.99 | Revealed TIM (α/β)8-barrel fold and identified key active site lysine (B10760008) residues (Lys167 and Lys201). nih.gov |

| 1-Deoxy-D-xylulose 5-phosphate Synthase (DXPS) | Deinococcus radiodurans | 1.94 | Captured a pre-decarboxylation intermediate mimic, delineating the role of histidine residues in stabilization. osti.govresearchgate.net |

| 1-Deoxy-D-xylulose 5-phosphate Synthase (DXPS) | Deinococcus radiodurans | 2.40 | Revealed a significant conformational change upon formation of the enamine intermediate. osti.govresearchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement the static pictures provided by X-ray crystallography by offering insights into the dynamic behavior of enzymes and their interactions with substrates like 2-Deoxyribose 5-phosphate. rsc.org These computational methods model the movements of atoms over time, allowing researchers to study conformational changes, substrate binding, and the role of protein dynamics in catalysis. dtu.dknih.gov

Metabolomics and Pathway Analysis

Metabolomics involves the comprehensive analysis of all metabolites, including 2-Deoxyribose 5-phosphate, within a biological system. This approach provides a snapshot of the metabolic state and can reveal how pathways involving 2-Deoxyribose 5-phosphate are altered in different physiological or pathological conditions.

Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical platform in metabolomics. acs.org It has been used to analyze cerebrospinal fluid and serum samples from glioma patients, where elevated levels of 2-Deoxyribose 5-phosphate in the cerebrospinal fluid of patients with recurrent gliomas were observed. acs.org This finding suggests a potential link between the recurrence of glioma and the base excision repair pathway, where the removal of 2-deoxyribose 5-phosphate is a rate-limiting step. acs.org

Pathway analysis integrates metabolomic data with known metabolic networks, such as the pentose (B10789219) phosphate pathway, to understand the functional implications of observed changes in metabolite levels. nih.govnih.gov The pentose phosphate pathway is a fundamental metabolic route that produces pentose sugars for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense. nih.govkhanacademy.orgkhanacademy.org 2-Deoxyribose 5-phosphate is a key metabolite in a branch of this pathway, and its levels can reflect the activity of this and interconnected metabolic routes. umaryland.eduhmdb.carsc.org

Biotechnological and Synthetic Applications of 2 Deoxyribose 5 Phosphate and Its Enzymes

Enzymatic Synthesis of 2-Deoxyribose 5-phosphate

The primary enzymatic route to 2-Deoxyribose 5-phosphate (dR-5-P) is through the reversible aldol (B89426) reaction catalyzed by DERA. researcher.lifenih.gov In this reaction, D-glyceraldehyde 3-phosphate and acetaldehyde (B116499) are condensed to form dR-5-P. researcher.liferesearchgate.net This naturally occurring reaction is a key step in the deoxyribonucleoside salvage pathway. nih.gov

Beyond its natural pathway, researchers have successfully constructed artificial biosynthetic pathways for the production of dR-5-P. One such pathway utilizes six thermophilic enzymes from Thermus thermophilus to convert fructose (B13574) into dR-5-P with a significant molar yield. researchgate.net This demonstrates the potential of multi-enzyme cascade reactions in producing valuable biochemicals from readily available starting materials. researchgate.net Another approach involves a one-pot synthesis from 2-deoxy-D-ribose and nucleobases, employing a cascade of reactions catalyzed by recombinant E. coli enzymes, including ribokinase, phosphopentomutase, and purine (B94841) nucleoside phosphorylase, to generate dR-5-P as an intermediate. tandfonline.com

Biocatalytic Production of Chiral Compounds

The versatility of DERA extends to the synthesis of a wide array of chiral compounds, making it a powerful tool in biocatalysis. nih.govmdpi.com Its ability to form new stereocenters with high precision is particularly valuable in the pharmaceutical industry. nih.govsrce.hr

One of the most significant applications of DERA is in the synthesis of key chiral intermediates for blockbuster drugs like statins, which are used to lower cholesterol. researchgate.netresearchgate.net The synthesis of the characteristic dihydroxy-heptanoic acid side chain of statins like atorvastatin (B1662188) and rosuvastatin (B1679574) is a challenging chemical synthesis due to the presence of two chiral centers. researchgate.netmdpi.com DERA-catalyzed sequential aldol condensation of simple aldehydes provides a highly efficient and stereoselective route to a lactol intermediate, which is a precursor to the statin side chain. nih.govresearchgate.netplos.org This biocatalytic approach offers a more sustainable and environmentally friendly alternative to traditional chemical methods. nih.govsrce.hr

The use of whole-cell biocatalysts overexpressing DERA has been shown to be highly productive, achieving high titers and volumetric productivity for statin intermediates with excellent enantiomeric purity (ee >99.9%). nih.govnih.gov

Table 1: Examples of DERA-catalyzed synthesis of statin intermediates.

| Acceptor Aldehyde | Donor Aldehyde | Product | Biocatalyst | Key Findings | Reference |

|---|---|---|---|---|---|

| Chloroacetaldehyde | Acetaldehyde | (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol | DERA | Highly productive and scalable process with ee >99.9% and de >96.6%. | nih.gov |

| Acetyloxy-acetaldehyde | Acetaldehyde | ((2S,4R)-4,6-dihydroxytetrahydro-2H-pyran-2-yl)methyl acetate | Whole-cell E. coli overexpressing DERA | Volumetric productivity exceeding 40 g L⁻¹ h⁻¹ with >80% yield. | nih.govnih.gov |

DERA has also been utilized in the synthesis of fragments for the anti-tumor agent epothilone (B1246373) A. researchgate.net The enzyme catalyzes the synthesis of two key chiral fragments, demonstrating its utility in constructing complex natural products. researchgate.net While the application of DERA in epothilone synthesis is documented, detailed process parameters are less commonly reported in comparison to statin synthesis. researchgate.netnih.govgoogle.com

The core strength of DERA lies in its ability to catalyze stereoselective carbon-carbon bond formation. nih.gov The enzyme facilitates an aldol reaction between two aldehydes, where one acts as a donor and the other as an acceptor, creating a new C-C bond and a stereocenter with high fidelity. nih.govnih.gov DERA is unique in its ability to catalyze a sequential, tandem aldol reaction, accepting three aldehyde molecules to form a six-carbon product that spontaneously cyclizes into a stable hemiacetal. nih.govnih.gov This tandem reaction is highly stereoselective and has been exploited for the synthesis of various deoxysugars and other complex molecules. nih.govnih.gov

The mechanism involves the formation of a Schiff base between a lysine (B10760008) residue in the active site (Lys167 in E. coli DERA) and the donor aldehyde. nih.gov Another lysine residue (Lys201) is crucial for the stereoselective deprotonation of the donor aldehyde, which then attacks the acceptor aldehyde. nih.gov This precise control over the reaction mechanism is the basis for the high stereoselectivity observed in DERA-catalyzed reactions. nih.govwikipedia.org

Protein Engineering and Directed Evolution of DERA

Despite its synthetic utility, wild-type DERA exhibits limitations such as low tolerance to high concentrations of its natural substrate, acetaldehyde, and a narrow substrate scope for non-natural aldehydes. nih.govmdpi.com To overcome these drawbacks and expand its applicability, significant efforts have been dedicated to the protein engineering and directed evolution of DERA. nih.govnih.govresearchgate.net

Directed evolution, which mimics natural selection in a laboratory setting, has been successfully employed to improve DERA's stability, activity, and substrate specificity. researchgate.netnih.gov This involves creating libraries of mutant enzymes through random or focused mutagenesis and then screening for variants with desired properties. researchgate.netnih.gov For instance, directed evolution has led to DERA variants with a 10-fold improved productivity for the synthesis of a statin intermediate under industrially relevant conditions. nih.gov

Rational design, guided by the three-dimensional structure of the enzyme, has also been used to engineer DERA. nih.govduke.edu By targeting specific amino acid residues in the active site, researchers have successfully altered the enzyme's substrate preference. researcher.lifenih.govnih.gov For example, mutations have been introduced to improve the activity of E. coli DERA towards smaller, non-phosphorylated aldehydes like acetaldehyde and formaldehyde, while simultaneously reducing its activity towards its natural substrate. researcher.lifenih.govnih.gov

Table 2: Examples of Protein Engineering on E. coli DERA (EcDERA).

| Mutant | Target Property | Key Findings | Reference |

|---|---|---|---|

| G204A, S239E, L17G, G171A, G171S | Improved acetaldehyde addition activity | Single-point mutations that showed improved activity in acetaldehyde aldol addition. | nih.gov |

| Cys47Val/Gly204Ala/Ser239Asp, Asn21Ser/Cys47Glu/Gly204Ala, and others | Improved acetaldehyde addition activity | Variants with two or three mutations showing more than two-fold improved activity towards acetaldehyde and almost completely abolished activity towards the natural substrate. | nih.gov |

| D238S | Altered substrate specificity | The variant showed improved activity on the unnatural substrate glyceraldehyde. | duke.edu |

| Multiple rounds of random and focused mutagenesis | Michael addition activity | Engineered a "Michaelase" from DERA for the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. | researchgate.net |

These engineering efforts have not only enhanced the industrial applicability of DERA but have also expanded its catalytic repertoire to include new-to-nature reactions. researchgate.netacs.org For example, an evolved DERA has been used in cooperative photobiocatalysis for the enantioselective radical α-alkylation of aldehydes, a transformation not observed in nature. acs.org

Q & A

Q. What experimental designs reconcile discrepancies in dRP’s contribution to oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。